molecular formula C10H16N4O B1387471 3-Ethoxy-6-piperazin-1-ylpyridazine CAS No. 1105195-92-3

3-Ethoxy-6-piperazin-1-ylpyridazine

Cat. No.: B1387471
CAS No.: 1105195-92-3
M. Wt: 208.26 g/mol
InChI Key: VTOQXFBDIMCWPQ-UHFFFAOYSA-N
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Description

3-Ethoxy-6-piperazin-1-ylpyridazine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. It is a heterocyclic compound containing a pyridazine ring substituted with an ethoxy group at the third position and a piperazinyl group at the sixth position. This compound is of interest for its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine typically involves the reaction of 3-ethoxypyridazine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-Ethoxy-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The ethoxy and piperazinyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Scientific Research Applications

3-Ethoxy-6-piperazin-1-ylpyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a corrosion inhibitor in industrial applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or block receptor sites to prevent the binding of natural ligands .

Comparison with Similar Compounds

3-Ethoxy-6-piperazin-1-ylpyridazine can be compared with other pyridazine derivatives, such as:

    3-Methoxy-6-piperazin-1-ylpyridazine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-6-morpholin-1-ylpyridazine: Similar structure but with a morpholinyl group instead of a piperazinyl group.

    3-Ethoxy-6-piperidin-1-ylpyridazine: Similar structure but with a piperidinyl group instead of a piperazinyl group.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

3-ethoxy-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-15-10-4-3-9(12-13-10)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQXFBDIMCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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